molecular formula C21H23N3OS B4940905 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

Cat. No. B4940905
M. Wt: 365.5 g/mol
InChI Key: YBQRPCMPXXZBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide, also known as BPTD, is a chemical compound that has been studied for its potential therapeutic applications. BPTD belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the inhibition of the proteasome activity, which leads to the accumulation of misfolded and damaged proteins within the cells. This accumulation triggers the activation of the unfolded protein response (UPR), which is a cellular stress response mechanism that helps to restore protein homeostasis. However, if the UPR fails to restore protein homeostasis, it leads to apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to possess anti-inflammatory properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and protecting against glutamate-induced excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its high potency and selectivity towards the proteasome. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit a higher potency than other proteasome inhibitors, such as bortezomib. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been shown to exhibit a lower toxicity profile than bortezomib, which makes it a promising candidate for further development. However, one of the limitations of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide. One of the significant areas of research is the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability. Another future direction is the investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit synergistic effects with various chemotherapeutic agents, such as doxorubicin and cisplatin. The combination of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents may lead to improved therapeutic outcomes. Additionally, the investigation of the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases, such as neurodegenerative diseases, may provide new insights into its potential therapeutic applications.
Conclusion:
In conclusion, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is a promising compound that has been investigated for its potential therapeutic applications in various fields of research. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity, anti-inflammatory properties, and neuroprotective effects. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide's mechanism of action involves the inhibition of the proteasome activity, which leads to the activation of the UPR and apoptosis. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has several advantages, such as its high potency and selectivity towards the proteasome, but also has limitations, such as its poor solubility in water. Future research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide should focus on the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability, investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents, and the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases.

Synthesis Methods

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation between the amine and the acid chloride. The resulting product is then purified by column chromatography to obtain N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in high yield and purity.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been investigated for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins involved in cell growth and survival.

properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-3-14-20-23-24-21(26-20)22-19(25)15-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,2-3,14-15H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQRPCMPXXZBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.